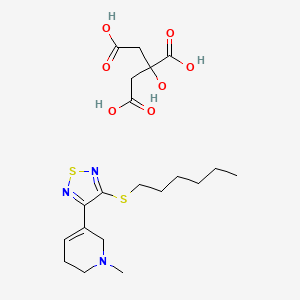
Teglarinad chloride
描述
GMX1777,也称为替格拉尼钠氯化物,是氰基胍类化合物 GMX1778 的水溶性前药。它已在临床前模型中显示出潜在的抗肿瘤活性。GMX1777 在体内迅速转化为 GMX1778,后者抑制烟酰胺磷酸核糖转移酶(NAMPT),该酶对氧化型烟酰胺腺嘌呤二核苷酸 (NAD+) 的生物合成至关重要。 这种抑制导致肿瘤细胞凋亡的诱导,使 GMX1777 成为一种很有前途的抗癌药物候选者 .
准备方法
化学反应分析
反应类型
GMX1777 经历了几种类型的化学反应,包括:
水解: 在体内,GMX1777 通过碳酸酯键的断裂迅速水解为 GMX1778。
氧化和还原: GMX1777 可以参与氧化还原反应,尤其是在活性氧的存在下。
常见的试剂和条件
水解: 生理 pH 值下的水或含水缓冲液。
氧化: 氧化剂,如过氧化氢。
还原: 还原剂,如硼氢化钠。
取代: 在温和条件下,亲核试剂,如胺或硫醇。
形成的主要产物
水解: GMX1778。
氧化: GMX1777 的氧化衍生物。
还原: GMX1777 的还原形式。
取代: 根据所使用的亲核试剂的不同,取代衍生物.
科学研究应用
化学
在化学领域,GMX1777 被用作模型化合物来研究烟酰胺磷酸核糖转移酶的抑制及其对 NAD+ 生物合成的影响。它作为一种工具来了解参与 NAD+ 代谢的生化途径。
生物学
在生物学研究中,GMX1777 用于研究细胞过程,如凋亡、DNA 修复和细胞周期调控。 它抑制烟酰胺磷酸核糖转移酶的能力使其成为研究 NAD+ 在细胞代谢和能量产生中的作用的宝贵工具 .
医药
GMX1777 在医药方面具有重要应用,尤其是在肿瘤学领域。它在临床前模型中显示出强大的抗肿瘤活性,使其成为癌症治疗的候选药物。 目前正在进行临床试验以评估其在治疗实体瘤和淋巴瘤中的疗效和安全性 .
工业
在制药行业,正在探索 GMX1777 增强放射治疗疗效的潜力。 通过干扰 DNA 修复机制,它可以使肿瘤细胞对辐射敏感,从而改善治疗效果 .
作用机制
GMX1777 主要通过抑制烟酰胺磷酸核糖转移酶发挥作用。该酶参与 NAD+ 的生物合成,NAD+ 是细胞代谢中的一种关键辅酶。肿瘤细胞的烟酰胺磷酸核糖转移酶水平升高,严重依赖 NAD+ 进行 DNA 修复、基因组稳定性和端粒维持。 通过抑制这种酶,GMX1777 消耗 NAD+ 水平,导致 ATP 丢失、核因子-κB (NF-κB) 转录抑制以及肿瘤细胞凋亡的诱导 .
相似化合物的比较
类似化合物
GMX1778: GMX1777 的活性形式,直接抑制烟酰胺磷酸核糖转移酶。
FK866: 另一种具有类似抗肿瘤活性的烟酰胺磷酸核糖转移酶抑制剂。
CHS828: 一种具有强大抗肿瘤特性的氰基胍类化合物。
GMX1777 的独特性
GMX1777 的独特性在于其前药性质,与 GMX1778 相比,这增强了其水溶性和稳定性。这种性质使药代动力学特征得到改善,并改善了对肿瘤部位的递送。 此外,GMX1777 使肿瘤细胞对放射治疗敏感的能力使其与其他烟酰胺磷酸核糖转移酶抑制剂区分开来 .
属性
IUPAC Name |
[4-[[N'-[6-(4-chlorophenoxy)hexyl]-N-cyanocarbamimidoyl]amino]pyridin-1-ium-1-yl]methyl 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42ClN5O8.ClH/c1-38-16-17-39-18-19-40-20-21-41-22-23-43-30(37)44-25-36-13-10-27(11-14-36)35-29(34-24-32)33-12-4-2-3-5-15-42-28-8-6-26(31)7-9-28;/h6-11,13-14H,2-5,12,15-23,25H2,1H3,(H,33,34);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHMXVAETAAQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC(=O)OC[N+]1=CC=C(C=C1)NC(=NCCCCCCOC2=CC=C(C=C2)Cl)NC#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43Cl2N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The cytotoxicity of GMX1777, a prodrug of GMX1778, occurs exclusively through its ability to selectively inhibit nicotinamide phosphoribosyl transferase (NAMPRT). Tumor cells have elevated NAMPRT, an enzyme involved in the biosynthesis of oxidized nicotinamide adenine dinucleotide (NAD+). These cells have a high rate of NAD+ turnover due to elevated glycolysis and high ADP-ribosylation activity required for DNA repair, genome stability and telomere maintenance. These latter characteristics make cancer cells more susceptible to NAMPRT inhibition than normal cells. Although the mechanism of action of GMX1778 was initially believed to include NF-κB inhibition, a transcriptional factor that plays a role in cancer cell survival, NF-κB inhibition occurs as a consequence of ATP loss following NAMPRT inhibition and NAD+ decline. | |
| Record name | GMX1777 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05217 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
432037-57-5 | |
| Record name | Teglarinad chloride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432037575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEGLARINAD CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V5QYX9MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


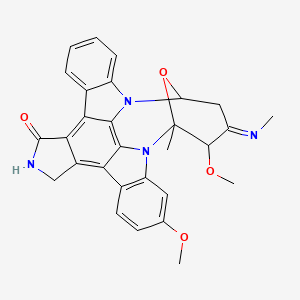
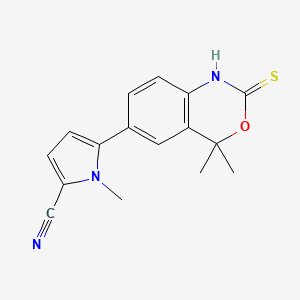

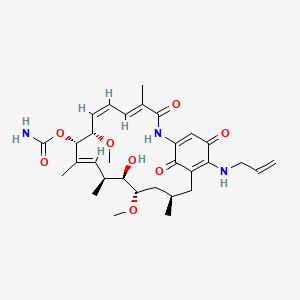
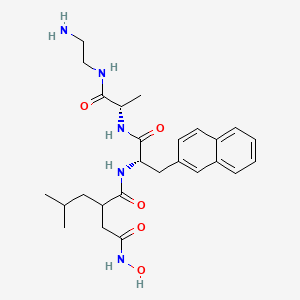
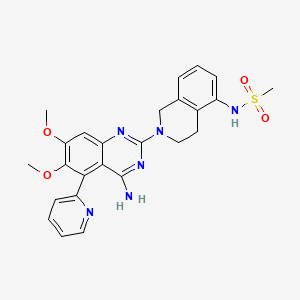

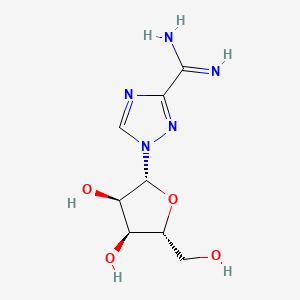
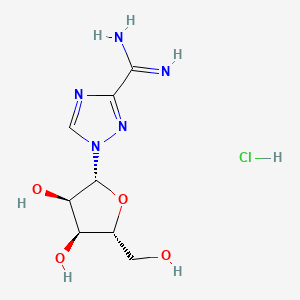


![7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione hydrochloride](/img/structure/B1681937.png)
